

Technical Support Center: Overcoming Undercutting in SU-8 Patterns

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Compound of Interest

Compound Name: SU-8000

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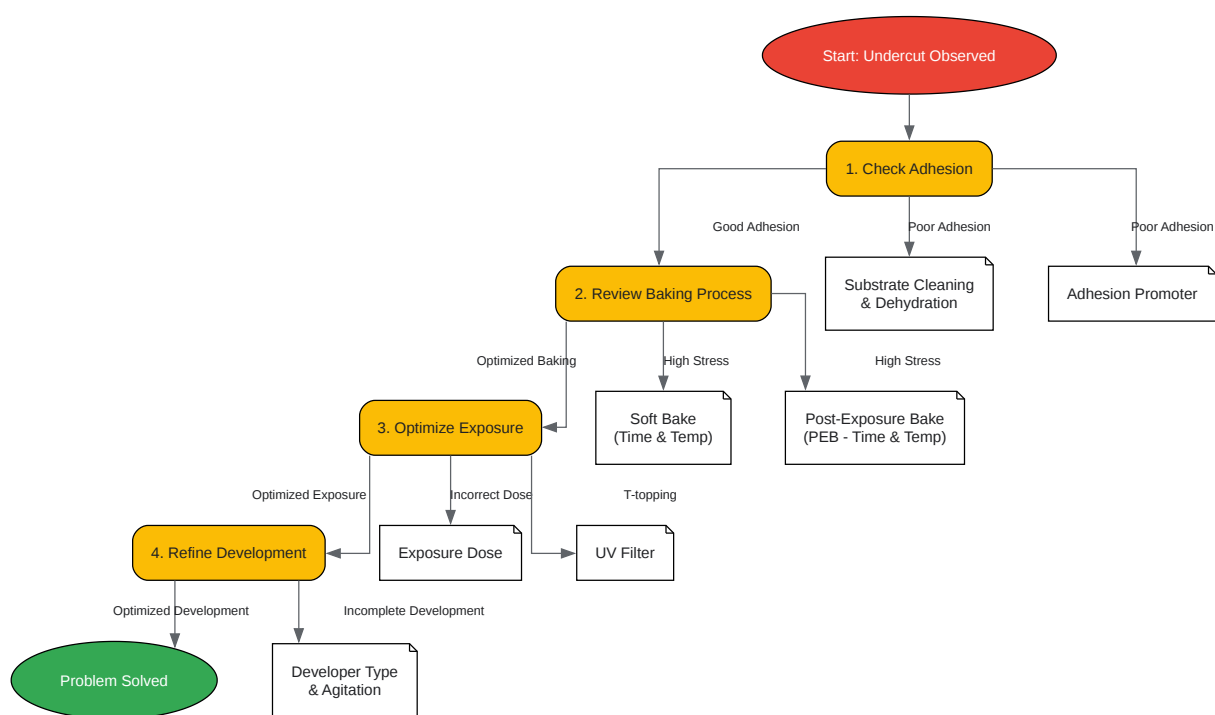
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during SU-8 lithography, with a specific focus on preventing undercutting.

Troubleshooting Guide

Undercutting in SU-8 patterns, characterized by a wider top than bottom of the feature, is a common challenge that can compromise the fidelity of microstructures. This guide provides a systematic approach to identify and resolve the root causes of undercutting.

Is your SU-8 pattern exhibiting an undercut profile?

An undercut profile, where the base of the SU-8 structure is narrower than the top, is often a result of improper adhesion, excessive stress within the SU-8 film, or suboptimal processing parameters. The following troubleshooting workflow can help diagnose and address the issue.



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Caption: Troubleshooting workflow for SU-8 undercutting.

Frequently Asked Questions (FAQs)

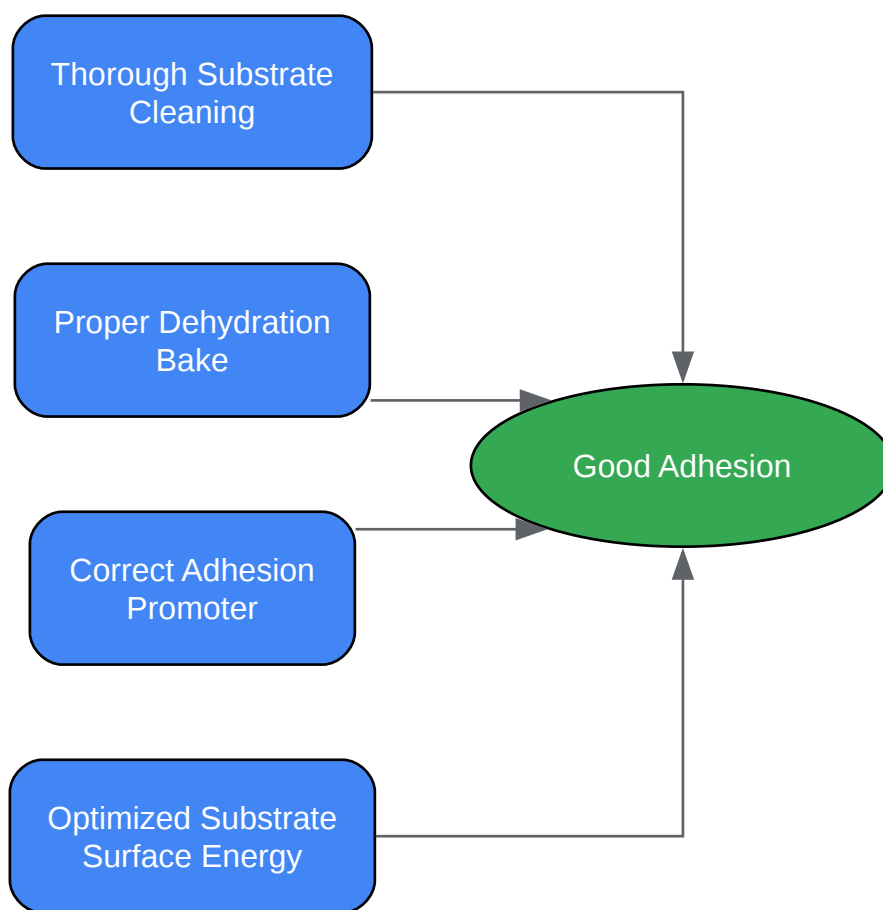
Adhesion Issues

Q1: My SU-8 patterns are lifting off or delaminating during development. What is causing this and how can I fix it?

A1: Pattern lift-off is a classic sign of poor adhesion between the SU-8 and the substrate. This can be caused by inadequate substrate cleaning, residual moisture, or the absence of a suitable adhesion promoter.

Solutions:

- **Substrate Cleaning:** Thoroughly clean your substrate to remove organic residues and particulates. Common methods include solvent cleaning with acetone, methanol, and isopropyl alcohol (IPA), or more aggressive techniques like Piranha or RCA cleaning.[\[1\]](#)[\[2\]](#)
- **Dehydration Bake:** Before applying SU-8, perform a dehydration bake to remove any adsorbed moisture from the substrate surface. A typical dehydration bake is done on a hotplate at 150-200°C for at least 15-30 minutes.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Adhesion Promoters:** For substrates where SU-8 adhesion is inherently poor (e.g., glass, some metals), using an adhesion promoter is crucial.[\[4\]](#) Common adhesion promoters include:
 - **HMDS (Hexamethyldisilazane):** While commonly used for silicon substrates, its effectiveness on other surfaces may be limited.[\[5\]](#)
 - **OmniCoat™:** A versatile adhesion promoter that also acts as a release layer.[\[5\]](#)[\[6\]](#)
 - **AP300 (Ti peroxo complex):** Another option for improving adhesion.
 - **Thin SU-8 Pre-layer:** Applying and fully curing a thin (0.5-1 µm) layer of SU-8 before spinning the thicker structural layer can significantly improve adhesion on glass substrates.[\[7\]](#)



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Caption: Key factors influencing SU-8 adhesion.

Baking Process

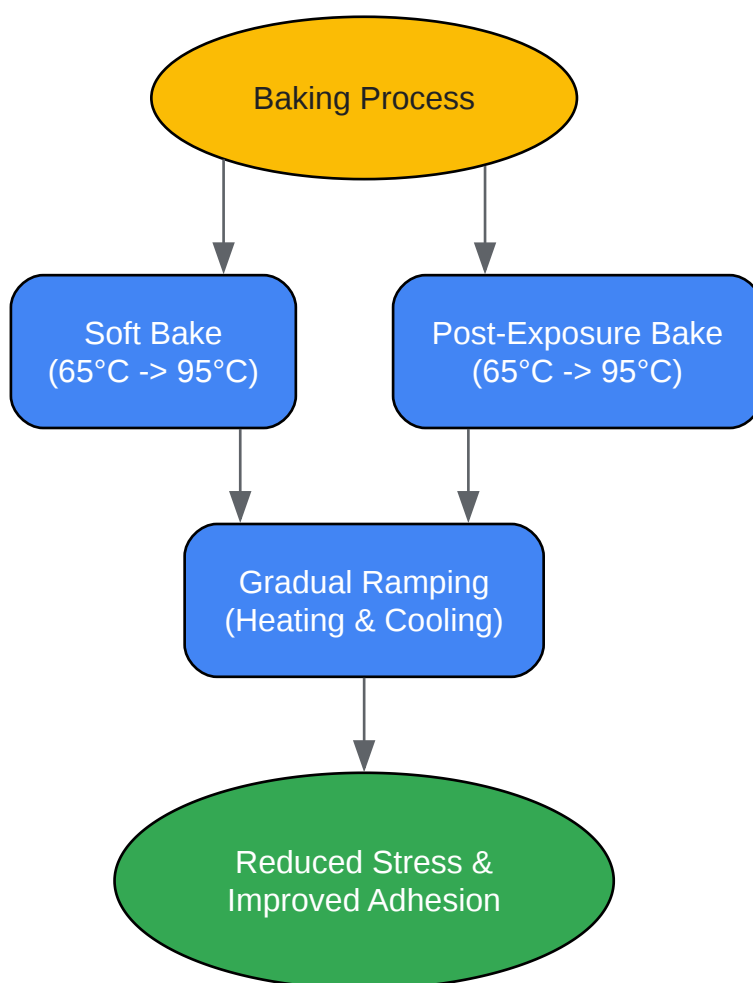
Q2: I'm observing cracks in my SU-8 film and my patterns have an undercut profile. Could my baking process be the cause?

A2: Yes, the soft bake and post-exposure bake (PEB) steps are critical for controlling stress within the SU-8 film. Improper baking can lead to stress-induced cracking and delamination, which contributes to undercutting.

Solutions:

- **Ramped Baking and Cooling:** Avoid thermal shock by gradually ramping the temperature up and down during both the soft bake and PEB stages.^[7] A slow cooling process is particularly important to prevent stress buildup.^{[1][7]}

- **Two-Step Bake:** A two-step baking process is standard for SU-8. The first step at a lower temperature (e.g., 65°C) allows for a slower evaporation of the solvent, followed by a higher temperature bake (e.g., 95°C) to densify the film.[7]
- **Optimized Bake Times:** Ensure that the baking times are appropriate for the thickness of your SU-8 layer. Under-baking can leave residual solvent, leading to weak structures, while over-baking can cause brittleness and cracking.[1]



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Caption: Relationship between baking parameters and process outcome.

Exposure and Development

Q3: My SU-8 structures have a "T-top" profile and the sidewalls are not vertical. How can I correct this?

A3: A "T-top" profile, a form of undercutting, is often caused by overexposure of the top surface of the SU-8 layer. This happens because shorter UV wavelengths are strongly absorbed at the surface, leading to a higher concentration of photoacid and subsequent cross-linking.

Solutions:

- **UV Filtering:** Use a long-pass filter (e.g., 360 nm) to block shorter UV wavelengths that cause surface overexposure.^{[1][8]} This allows for a more uniform exposure through the depth of the SU-8 film.
- **Optimize Exposure Dose:** Insufficient exposure can lead to weak, underdeveloped structures that may wash away, while excessive exposure can cause feature broadening and T-topping.^[3] It is important to perform a dose test to determine the optimal exposure energy for your specific SU-8 thickness and substrate.
- **Backside Exposure (for transparent substrates):** For transparent substrates like glass, exposing the SU-8 from the backside can result in a positive sidewall profile, counteracting the undercutting effect.^[9]

Q4: After development, I see a white film on my substrate and the features are not well-defined. What should I do?

A4: A white film is a clear indication of under-development.^[3] The unexposed SU-8 has not been completely removed.

Solutions:

- **Increase Development Time:** Simply extend the development time. Immerse the substrate back in the developer and continue agitation.
- **Agitation:** For thick films or high-aspect-ratio structures, gentle agitation during development is crucial to ensure fresh developer reaches all areas of the pattern.^[10]
- **Fresh Developer:** Ensure you are using fresh SU-8 developer, as its effectiveness can decrease over time.

Experimental Protocols

Protocol 1: Standard SU-8 Processing for a 50 μm Thick Layer on a Silicon Wafer

- Substrate Cleaning:
 - Perform a solvent clean by sonicating the silicon wafer in acetone for 5 minutes, followed by a 1-minute soak in methanol and an IPA rinse.[\[2\]](#)
 - Dry the wafer with a nitrogen gun.[\[2\]](#)
- Dehydration Bake:
 - Bake the cleaned wafer on a hotplate at 200°C for 5 minutes.[\[2\]](#)
- Spin Coating (SU-8 2050):
 - Dispense approximately 1 ml of SU-8 2050 per inch of wafer diameter onto the center of the wafer.[\[2\]](#)
 - Ramp to 500 rpm at 100 rpm/s and hold for 10-15 seconds to spread the resist.
 - Ramp to the final spin speed (e.g., 2000 rpm for ~50 μm) at 300 rpm/s and hold for 30 seconds.
- Soft Bake:
 - Place the wafer on a leveled hotplate at 65°C for 5 minutes.
 - Ramp the temperature to 95°C and bake for 15-30 minutes.
 - Allow the wafer to cool slowly to room temperature.[\[1\]](#)
- Exposure:
 - Use a UV source with a 365 nm filter.
 - Expose the SU-8 with an appropriate dose (typically 200-300 mJ/cm² for a 50 μm film).
- Post-Exposure Bake (PEB):

- Place the wafer on a leveled hotplate at 65°C for 3-5 minutes.
- Ramp the temperature to 95°C and bake for 5-10 minutes.
- Allow the wafer to cool slowly to room temperature.[\[1\]](#)
- Development:
 - Immerse the wafer in SU-8 developer (e.g., PGMEA) and agitate gently for 5-10 minutes.
 - Rinse with IPA for 30 seconds. If a white film appears, return to the developer.[\[2\]](#)
 - Dry with a nitrogen gun.
- Hard Bake (Optional):
 - For applications requiring a permanent SU-8 structure, a hard bake at 150-200°C can be performed to further cross-link the resist.[\[3\]](#)

Data Presentation

Table 1: Recommended Processing Parameters for Various SU-8 2000 Series Thicknesses

SU-8 Type	Target Thickness (μm)	Spin Speed (rpm)	Soft Bake Time (65°C / 95°C) (min)	Exposure Dose (mJ/cm²)	PEB Time (65°C / 95°C) (min)	Development Time (min)
SU-8 2002	2	3000	1 / 2	100-120	1 / 1-2	1-2
SU-8 2005	5	3000	2 / 5	120-150	1 / 3-5	2-3
SU-8 2015	15	3000	3 / 7	150-200	2 / 5-7	3-5
SU-8 2025	25	2000	5 / 10	180-250	3 / 7-10	4-6
SU-8 2050	50	2000	5-7 / 15-30	200-300	5 / 10-15	5-10
SU-8 2075	75	1500	7-10 / 30-45	250-350	7 / 15-20	8-15
SU-8 2100	100	1000	10-15 / 45-60	300-400	10 / 20-30	10-20

Note: These are starting point recommendations. Optimal parameters may vary depending on specific equipment and substrate materials. Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[10\]](#)

Table 2: Adhesion Promoter Recommendations for Different Substrates

Substrate	Recommended Adhesion Promoter(s)
Silicon (Si)	HMDS, OmniCoat™, AP300
Silicon Dioxide (SiO ₂)	OmniCoat™, Thin SU-8 pre-layer
Glass	OmniCoat™, Thin SU-8 pre-layer[7]
Gold (Au)	SU-8 adhesion is very poor; a thin adhesion layer of Ti or Cr is recommended before gold deposition.
Titanium (Ti)	Good adhesion, promoter may not be necessary.
Copper (Cu)	Adhesion promoter recommended (e.g., OmniCoat™).

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